Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Orthogonal protection Solid-phase synthesis Sequential functionalization

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is a Cbz-protected spirocyclic diamine building block featuring a 2,9-diazaspiro[5.5]undecane core with orthogonal protection at the 2-position nitrogen and a free secondary amine at the 9-position. The hydrochloride salt (MW 324.85 g/mol, C17H25ClN2O2) is supplied as a solid with typical purity of 95–97% and recommended storage at 2–8 °C.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.85
CAS No. 1714144-91-8
Cat. No. B2903520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
CAS1714144-91-8
Molecular FormulaC17H25ClN2O2
Molecular Weight324.85
Structural Identifiers
SMILESC1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;/h1-3,5-6,18H,4,7-14H2;1H
InChIKeyJQIQFCMXXVDLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate Hydrochloride (CAS 1714144-91-8): Core Identity and Procurement Baseline


Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is a Cbz-protected spirocyclic diamine building block featuring a 2,9-diazaspiro[5.5]undecane core with orthogonal protection at the 2-position nitrogen and a free secondary amine at the 9-position . The hydrochloride salt (MW 324.85 g/mol, C17H25ClN2O2) is supplied as a solid with typical purity of 95–97% and recommended storage at 2–8 °C . The 2,9-diazaspiro[5.5]undecane scaffold is a privileged chemotype in medicinal chemistry, with demonstrated utility in orexin receptor antagonism, acetyl-CoA carboxylase inhibition, and endoplasmic reticulum stress response induction [1][2]. This compound serves as a selectively protected intermediate enabling sequential, directional functionalization of the two nonequivalent nitrogen atoms.

Why Generic Substitution of Benzyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate Hydrochloride Fails: The Cost of Ignoring Regiochemistry, Protection, and Salt Form


This compound is not an interchangeable commodity spirocyclic amine. Three layers of differentiation preclude casual substitution: (i) the 2,9-diazaspiro[5.5]undecane regioisomer confers markedly superior in vivo pharmacokinetics relative to the 1,9-isomer in orexin receptor programs [1]; (ii) the Cbz protecting group at the 2-position nitrogen enables orthogonal deprotection with Boc chemistry—Cbz tolerates the acidic conditions that remove Boc, and can be cleaved by hydrogenolysis without disturbing Boc [2]—whereas the widely available Boc analog (tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, CAS 189333-03-7) cannot provide this orthogonal pair; (iii) the hydrochloride salt ensures a defined, weighable solid form with superior handling stability compared to the free base (CAS 1086394-61-7), which is critical for reproducible stoichiometric transformations . Substituting with the free base, the Boc-protected variant, or a regioisomeric scaffold introduces orthogonal protection incompatibility, positional ambiguity in downstream SAR, and potential salt-form variability that collectively undermine synthetic route fidelity.

Quantitative Differentiation Evidence: Benzyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate Hydrochloride vs. Closest Analogs


Orthogonal Deprotection: Cbz at 2-Position Enables Sequential Protection with Boc Chemistry Unattainable by the Boc-Only Analog

The Cbz (benzyloxycarbonyl) group on the target compound is orthogonal to the widely used Boc protecting group. In simultaneous protection strategies, Cbz is stable to the acidic conditions (TFA/DCM) that cleave Boc, while Cbz can be selectively removed by catalytic hydrogenolysis (H2, Pd/C) leaving Boc fully intact [1]. This enables sequential, regioselective functionalization at the 2- and 9-positions in any order. In contrast, the closest protecting-group analog—tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (Boc-2-DSU, CAS 189333-03-7)—offers only a single acid-labile protecting group and cannot participate in an orthogonal pair without additional synthetic steps. No other 2-position-protected analog combines Cbz protection with a free 9-position amine and hydrochloride salt form in a single commercial product.

Orthogonal protection Solid-phase synthesis Sequential functionalization Spirocyclic building blocks

Scaffold Regiochemistry: 2,9-Diazaspiro[5.5]undecane Core Delivers Superior In Vivo Pharmacokinetics Compared to the 1,9-Regioisomer

A comparative analysis of diazaspiro[5.5]undecane regioisomers in the orexin receptor antagonist program demonstrated that compounds built on the 2,9-diazaspiro[5.5]undecane core showed markedly superior in vivo performance relative to those on the 1,9-diazaspiro[5.5]undecane core. The 1,9-isomer-based compound exhibited high blood clearance of 188 ml/(min·kg), a volume of distribution of 3.1 l/kg, a poor maximum plasma concentration (Cmax) of 18 nM, an AUC of 31 nM·h, and an oral bioavailability of only 5% [1]. The 2,9-diazaspiro[5.5]undecane isomer was reported to perform 'much better in in vivo testing,' and the poor in vivo performance was directly attributed to the 1,9-diazaspiro[5.5]undecane core itself [1]. This class-level finding establishes the 2,9-regioisomer as the preferred scaffold for any program anticipating in vivo studies.

Orexin receptor In vivo pharmacokinetics Regioisomer comparison Scaffold selection

Hydrochloride Salt vs. Free Base: Solid-State Handling Stability and Defined Stoichiometry for Reproducible Chemistry

The target compound is supplied as the hydrochloride salt (MW 324.85 g/mol, C17H25ClN2O2), which is a solid at ambient temperature with recommended storage at 2–8 °C . The corresponding free base, benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1086394-61-7, MW 288.39 g/mol, C17H24N2O2), has a predicted boiling point of 434.2 °C and may exist as an oil or low-melting solid, complicating accurate weighing and handling . For analogous 2,9-diazaspiro[5.5]undecane compounds, the hydrochloride salt form is documented to provide enhanced aqueous solubility and improved handling stability relative to the free base . The defined salt stoichiometry (1:1 HCl) ensures that each weighed mass of the hydrochloride corresponds to a precisely known molar quantity of the active Cbz-protected diamine, eliminating the variability in effective concentration that can arise from hygroscopic or partially protonated free-base forms.

Salt form selection Hydrochloride salt Free base comparison Weighing accuracy

Regioselective 2-Position Cbz Protection vs. 9-Position Benzyl Substitution: Distinct Synthetic Entry Points for Divergent SAR Exploration

The target compound places the Cbz protecting group exclusively at the 2-position nitrogen, leaving the 9-position secondary amine free for immediate derivatization. This contrasts directly with 9-benzyl-2,9-diazaspiro[5.5]undecane (CAS 1198393-02-0, MW 244.38), where a benzyl group occupies the 9-position, directing initial functionalization to the 2-position . In the orexin receptor antagonist and ERSR-inducer programs, biological activity is highly sensitive to the substitution pattern at these two nitrogen atoms [1][2]. The 2-position Cbz protection corresponds to the optimal vector for 9-position elaboration, which is the most common substitution pattern among bioactive 2,9-diazaspiro[5.5]undecane derivatives [1]. The regioisomeric analog (9-benzyl) would require an additional deprotection/reprotection sequence to access the same 9-substituted SAR space.

Regioselective protection 2,9-diazaspiro scaffold Divergent synthesis Structure-activity relationship

Predicted Physicochemical Profile for Drug-Likeness Assessment vs. Boc Analog

The free base of the target compound (benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate) has a predicted ACD/LogP of 2.63, polar surface area of 42 Ų, 4 H-bond acceptors, 1 H-bond donor, and 3 freely rotatable bonds, with zero Rule of 5 violations . In comparison, the Boc analog (tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, CAS 189333-03-7) has a lower predicted boiling point of 354.1 °C (vs. 434.2 °C), lower density of 1.06 g/cm³ (vs. 1.2 g/cm³), and a slightly lower polar surface area of 41.6 Ų . While both scaffolds are Ro5-compliant, the Cbz-protected variant provides a distinct lipophilicity profile that influences intermediate purification behavior (silica gel chromatography retention) and downstream coupling reaction solubility in common organic solvents (DCM, DMF, THF). These differences, while modest, become significant in library-scale parallel synthesis where consistent physical behavior across building blocks is critical for automated workflow compatibility.

Physicochemical properties Drug-likeness LogP comparison Building block selection

Batch QC Traceability: Vendor-Verified Purity with Orthogonal Analytical Methods for Procurement Confidence

The target compound is commercially available with documented purity specifications supported by orthogonal analytical methods. Bidepharm supplies this compound at 95% standard purity with batch-specific QC data including NMR, HPLC, and GC analyses . Capotchem offers an NLT 97% purity specification [1]. CymitQuimica certifies at 97% purity . In comparison, the Boc analog (CAS 189333-03-7) is available at 95–98% purity from various vendors , while the free base form (CAS 1086394-61-7) is typically available at 95–97% purity. The availability of multi-method batch QC reduces the risk of receiving material contaminated with deprotected byproducts, residual palladium from Cbz synthesis, or regioisomeric impurities, all of which would propagate through a synthetic sequence and confound biological assay interpretation.

Quality control Batch analysis NMR HPLC GC Vendor certification

Highest-Value Application Scenarios for Benzyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Multi-Step Parallel Library Synthesis Requiring Orthogonal Amine Protection at the 2-Position

In medicinal chemistry campaigns targeting the 2,9-diazaspiro[5.5]undecane scaffold for orexin receptor, ACC, or ERSR programs, the Cbz group at the 2-position allows the 9-position amine to be elaborated first (e.g., via reductive amination, acylation, or Buchwald-Hartwig coupling), followed by Cbz removal via hydrogenolysis to expose the 2-position for a second diversification step. This two-directional strategy is impossible with the Boc-only analog (CAS 189333-03-7) because Boc is acid-labile and cannot survive the acidic workup of many 9-position transformations, nor can it be removed without also cleaving any acid-sensitive functionality installed at the 9-position. The 2,9-regiochemistry further ensures that lead compounds are built on the scaffold shown to be 'much better in in vivo testing' than the 1,9-isomer [1].

Scale-Up of Preclinical Candidates Requiring Defined Salt Stoichiometry for GLP Toxicology Batch Production

The hydrochloride salt form ensures that every batch of the building block has a precisely defined molecular weight (324.85 g/mol, 1:1 HCl) and is a free-flowing solid amenable to gravimetric dispensing at kilogram scale . This is critical for GLP toxicology batch manufacturing, where variability in free-base stoichiometry (e.g., partial protonation, variable hydration, residual solvent) can alter reaction yields and final API purity. The 2-position Cbz protection also provides a UV-active chromophore that facilitates reaction monitoring by TLC and HPLC, which is operationally significant during scale-up campaigns where real-time process analytics are essential.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Using Orthogonal Protection for On-Resin Diversification

The orthogonal Cbz/Boc compatibility makes this building block suitable for solid-phase or DNA-encoded library synthesis where sequential, chemoselective deprotection is required. The Cbz group can be retained during on-bead Boc deprotection (TFA) and removed at a later stage by hydrogenolysis or transfer hydrogenation to liberate the 2-position amine for final diversification. This property is not available with the Boc-only analog (CAS 189333-03-7), where a single acid-labile group provides only one deprotection event. Applications in DEL technology benefit from the batch QC traceability (NMR, HPLC, GC) provided by vendors such as Bidepharm, ensuring that library members originate from a common, analytically verified intermediate .

Late-Stage Functionalization of Advanced Intermediates in Orexin or Oncology Programs

For programs that have already established a 9-substituted 2,9-diazaspiro[5.5]undecane lead series, the Cbz-protected hydrochloride provides a direct entry to late-stage 2-position modification after hydrogenolytic Cbz removal. Because the 2,9-diazaspiro[5.5]undecane scaffold has demonstrated superiority over the 1,9-isomer in in vivo PK [1], and because the Cbz group can be removed under mild, neutral hydrogenolysis conditions that preserve most functional groups, this building block is particularly suited to late-stage SAR exploration where the 9-position substitution is already optimized and 2-position variation is the final diversification step.

Quote Request

Request a Quote for Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.